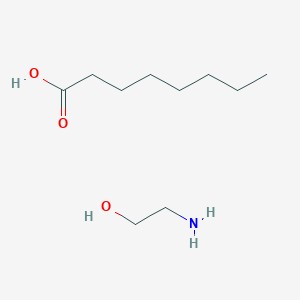

deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

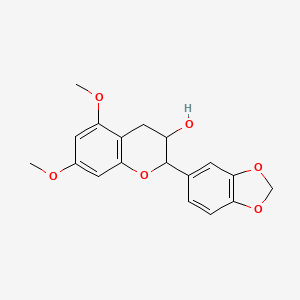

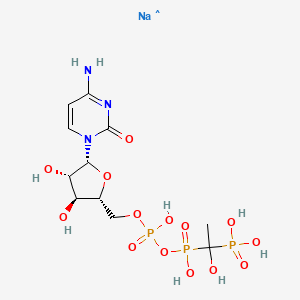

Eptifibatide (acetate) is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). It is a potent platelet aggregation inhibitor used primarily in the medical management of acute coronary syndromes and as an adjunct to percutaneous coronary interventions . The compound works by selectively and reversibly blocking the platelet glycoprotein IIb/IIIa receptor, thereby preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .

準備方法

Eptifibatide (acetate) is synthesized using both liquid-phase and solid-phase peptide synthesis methods. One method involves a non-linear liquid-phase peptide synthesis scheme, which combines precursor peptides synthesized separately in high purity and yield . Another method utilizes solid-phase polypeptide synthesis, where the eptifibatide resin is prepared by sequentially splicing protective amino acids onto an amino resin . The crude product is then subjected to acidolysis, oxidation, purification, and salt exchange to obtain the final product .

化学反応の分析

Eptifibatide (acetate) undergoes various chemical reactions, including oxidation and cyclization. The synthesis involves the formation of an interchain disulfide bridge between the cysteine amide and the mercaptopropionyl moieties . Common reagents used in these reactions include trifluoroacetic acid for acidolysis and oxidizing agents for disulfide bond formation . The major product formed is the cyclic heptapeptide eptifibatide, which is a white to light yellow powder readily soluble in water .

科学的研究の応用

Eptifibatide (acetate) has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and its inhibition, making it valuable in research on acute coronary syndromes and myocardial infarction . Additionally, eptifibatide is being explored for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock . Its ability to block different pathways in platelet activation and aggregation makes it a versatile tool in cardiovascular research .

作用機序

Eptifibatide (acetate) exerts its effects by reversibly binding to the platelet glycoprotein IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent . The molecular targets involved include the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation .

類似化合物との比較

Eptifibatide (acetate) belongs to the class of glycoprotein IIb/IIIa inhibitors, which also includes compounds like abciximab and tirofiban . Compared to these compounds, eptifibatide is unique due to its cyclic heptapeptide structure derived from rattlesnake venom . This structure allows for selective and reversible binding to the glycoprotein IIb/IIIa receptor, providing a balance between efficacy and safety . Other similar compounds include lamifiban and roxifiban, which also inhibit platelet aggregation but differ in their chemical structures and pharmacokinetic profiles .

特性

分子式 |

C37H53N11O11S2 |

|---|---|

分子量 |

892.0 g/mol |

IUPAC名 |

acetic acid;2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4) |

InChIキー |

KWKBRYJYRIUYEI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)

![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)